molecular formula C23H14IN3O4 B12716515 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- CAS No. 131357-87-4

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)-

Cat. No.: B12716515
CAS No.: 131357-87-4
M. Wt: 523.3 g/mol
InChI Key: CZIDLRDDFPHWRC-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a unique structure combining isoindole and quinazoline moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the isoindole and quinazoline precursors, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include halogenating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline moiety, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its potential biological activities, such as anticancer and antimicrobial properties, make it a subject of interest in biological research.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline structures, such as gefitinib and erlotinib, are known for their anticancer properties.

    Isoindole Derivatives: Compounds like phthalimide share structural similarities and are used in various chemical and pharmaceutical applications.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)- stands out due to its unique combination of isoindole and quinazoline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of 1H-Isoindole-1,3(2H)-dione, 2-((3,4-dihydro-3-(4-hydroxyphenyl)-6-iodo-4-oxo-2-quinazolinyl)methyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

131357-87-4

Molecular Formula

C23H14IN3O4

Molecular Weight

523.3 g/mol

IUPAC Name

2-[[3-(4-hydroxyphenyl)-6-iodo-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C23H14IN3O4/c24-13-5-10-19-18(11-13)23(31)27(14-6-8-15(28)9-7-14)20(25-19)12-26-21(29)16-3-1-2-4-17(16)22(26)30/h1-11,28H,12H2

InChI Key

CZIDLRDDFPHWRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=C(C=C5)O

Origin of Product

United States

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